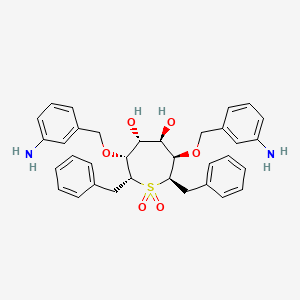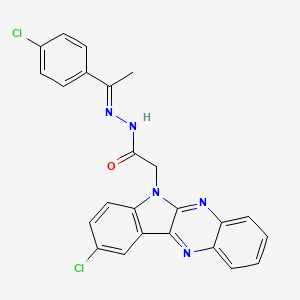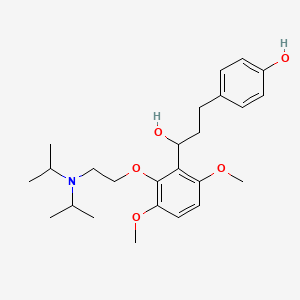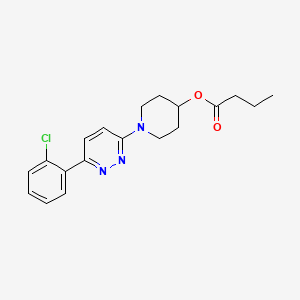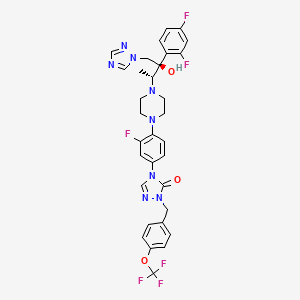
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)- is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)- typically involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction conditions often include the use of specific reagents and solvents to facilitate the formation of the desired compound. For instance, the synthesis may involve stirring 4-amino-3-mercapto-1,2,4-triazoles with 2-bromo-1,2-diphenylethan-1-ones in ethanol at room temperature, followed by refluxing .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the triazole and triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups into the triazole or triazine rings.
Aplicaciones Científicas De Investigación
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s triazole and triazine rings allow it to form hydrogen bonds and other interactions with target receptors, leading to its biological activity. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: This compound shares a similar triazole ring but differs in the presence of a thiadiazine ring instead of a triazine ring.
Tris(1,2,4)triazolo(1,3,5)triazine: This compound features a fused triazole and triazine moiety, similar to 1,2,4-Triazolo(4,3-b)(1,2,4)triazine.
Uniqueness
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-3-(1-methylethyl)- is unique due to its specific substitution pattern and the presence of both triazole and triazine rings
Propiedades
Número CAS |
86870-05-5 |
|---|---|
Fórmula molecular |
C19H17N5 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
6,7-diphenyl-3-propan-2-yl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C19H17N5/c1-13(2)18-21-22-19-20-16(14-9-5-3-6-10-14)17(23-24(18)19)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clave InChI |
SZJDWUWRMHLJSR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN=C2N1N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


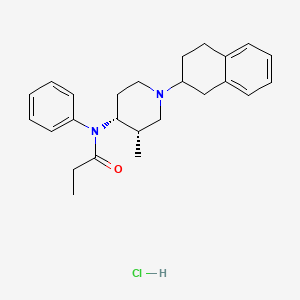


![(E)-but-2-enedioic acid;4-[2-[3-(tert-butylamino)-2-hydroxypropoxy]benzoyl]-1,3-dihydroindol-2-one](/img/structure/B12759257.png)
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)

